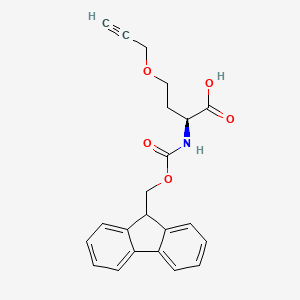![molecular formula C23H20F3N3O3S B2398373 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 899941-00-5](/img/structure/B2398373.png)
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzofuro[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It contains a benzofuro[3,2-d]pyrimidine core, which is a bicyclic structure with a fused benzene and furan ring, and a pyrimidine ring attached at the 3 and 2 positions of the furan ring .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Anticancer Activity The exploration of chemical compounds for anticancer activity involves the synthesis of derivatives with potential therapeutic effects. For instance, the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were undertaken with the aim of discovering new anticancer agents. This effort led to the identification of compounds showing appreciable cancer cell growth inhibition against various cancer cell lines, highlighting the potential of targeted chemical synthesis in the development of cancer treatments (Al-Sanea et al., 2020).
Antimicrobial Activity The synthesis of new heterocycles incorporating antipyrine moiety has been explored for their antimicrobial properties. This research resulted in the development of compounds demonstrating significant antimicrobial potency. Such studies underscore the importance of chemical modifications in enhancing the antimicrobial efficacy of compounds, providing a pathway for the development of novel antimicrobial agents (Bondock et al., 2008).
Radioisotope Labeling for Imaging Research into radioisotope labeling of selective ligands, such as in the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, represents another application area. These efforts facilitate the development of diagnostic tools for medical imaging, enhancing our ability to study and understand various diseases at the molecular level (Dollé et al., 2008).
Development of Anti-Inflammatory and Analgesic Agents The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the application of chemical synthesis in creating new therapeutic agents. Such research contributes to the expansion of available treatments for inflammation and pain, offering potential improvements over existing medications (Abu‐Hashem et al., 2020).
Synthesis of Fused Heterocycles for Antimicrobial Activity The development of new heterocycles, such as thiazolo[3,2-a]pyrimidinones, through the use of doubly electrophilic building blocks, highlights the chemical ingenuity in creating compounds with potential antimicrobial activity. This area of research is crucial for addressing the growing concern of antimicrobial resistance by providing new compounds for evaluation as antimicrobial agents (Janardhan et al., 2014).
Eigenschaften
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S/c1-2-3-11-29-21(31)20-19(16-9-4-5-10-17(16)32-20)28-22(29)33-13-18(30)27-15-8-6-7-14(12-15)23(24,25)26/h4-10,12H,2-3,11,13H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAUMQILGURLRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
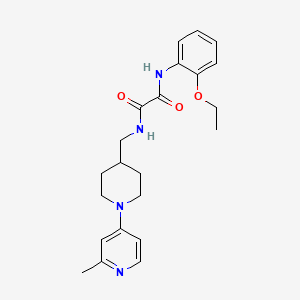
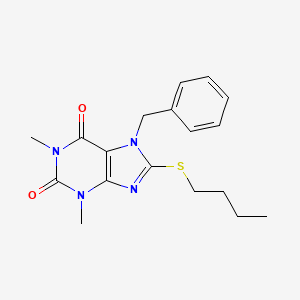
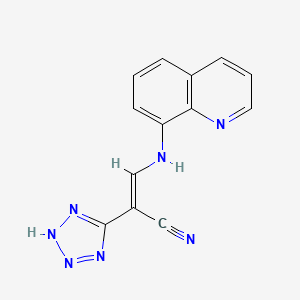
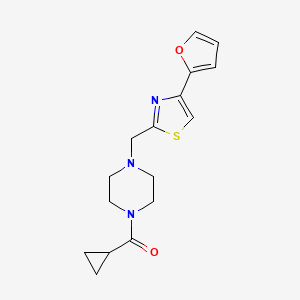
![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)
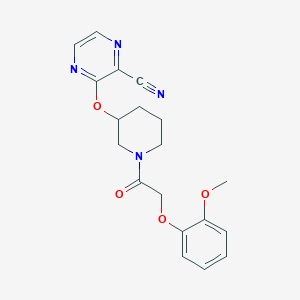
![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)
![N-((2,5-dimethylfuran-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2398299.png)
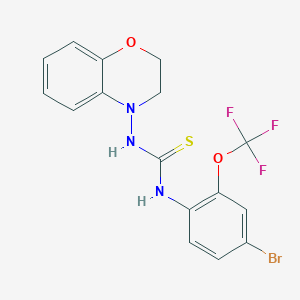
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398304.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
